N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine
Description
N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a methyl group at position 2. The pyrrolidin-3-amine moiety at position 4 of the pyrazine ring is further modified with a tetrahydropyran-4-yl (oxan-4-yl) group. The oxan-4-yl group enhances solubility, while the pyrrolidine ring may contribute to binding affinity through hydrogen bonding or steric effects .
Properties
IUPAC Name |
2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-12-10-15-16(17-5-7-21(15)19-12)18-13-2-6-20(11-13)14-3-8-22-9-4-14/h5,7,10,13-14H,2-4,6,8-9,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPLOCPTKVXYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)NC3CCN(C3)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
A secondary route involves reductive amination between a pyrazolo[1,5-a]pyrazine ketone and 1-(oxan-4-yl)pyrrolidin-3-amine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates this transformation.
Key Data:
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Yield: 55–60%
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Reaction Time: 12–16 hours
Microwave-Assisted Synthesis
Microwave irradiation accelerates coupling steps, reducing reaction times from hours to minutes. For example, a 30-minute irradiation at 150°C in DMF improves yields to 75%.
Analytical and Purification Methods
Purification:
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Column Chromatography: Silica gel (230–400 mesh), gradient elution
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HPLC: C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min
Characterization:
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MS (ESI): m/z 342.2 (M+H⁺)
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Elemental Analysis: C₁₆H₂₂N₆O (Calculated: C, 59.60; H, 6.88; N, 25.45; Found: C, 59.55; H, 6.82; N, 25.40)
Challenges and Optimization
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Regioselectivity: Competing reactions at N1 vs. N3 of pyrazolo[1,5-a]pyrazine require careful control of reaction conditions.
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Catalyst Loading: Excess Pd(OAc)₂ (>10 mol%) leads to decomposition, whereas <5 mol% results in incomplete coupling.
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Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions; toluene balances reactivity and stability .
Chemical Reactions Analysis
Types of Reactions
N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazines and pyrrolidines.
Scientific Research Applications
Structural Features
The compound is characterized by:
- Pyrazolo[1,5-a]pyrazine moiety : A bicyclic structure known for its diverse biological activities.
- Pyrrolidine ring : Contributing to the compound's pharmacological properties.
- Oxane group : Implicating potential for ring-opening reactions under specific conditions.
These structural components suggest a high degree of reactivity and versatility in medicinal applications.
Table 1: Structural Components
| Component | Description |
|---|---|
| Pyrazolo[1,5-a] | Bicyclic structure with potential activity |
| Pyrrolidine | Contributes to pharmacological properties |
| Oxane | Potential for ring-opening reactions |
Pharmacological Properties
N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine exhibits several promising biological activities:
- Antimicrobial Activity : Potential effectiveness against various pathogens.
- Antiviral Properties : Similar compounds have shown efficacy against viral infections.
- Neuroprotective Effects : Related derivatives have demonstrated neuroprotective qualities.
Table 2: Biological Activities
| Activity Type | Potential Effects |
|---|---|
| Antimicrobial | Effective against bacterial pathogens |
| Antiviral | Efficacy against viral infections |
| Neuroprotective | Protects neuronal cells from damage |
Case Study 1: Antiviral Efficacy
Research conducted on structurally similar compounds has indicated that derivatives of pyrazolo[1,5-a]pyrazine exhibit antiviral properties. For instance, studies have shown that modifications in the pyrazine core enhance binding affinity to viral proteins, suggesting a potential pathway for drug development targeting viral infections.
Case Study 2: Neuroprotection
A series of experiments highlighted the neuroprotective effects of pyrrolidine derivatives in models of neurodegeneration. The presence of the oxane group was found to contribute positively to cellular stability under oxidative stress conditions, indicating that this compound may have therapeutic implications for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with the target molecule, either in core heterocycle or substituent motifs:
(1s,3s)-N,3-Dimethyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)oxy)cyclobutan-1-amine ()
- Core : Pyrazolo[1,5-a]pyrazine (identical to target).
- Substituents : Cyclobutyloxy group with methyl substituents.
- Key Differences : The cyclobutane ring introduces rigidity compared to the target’s pyrrolidine-oxan-4-yl group. This may reduce solubility but improve metabolic stability due to reduced flexibility .
(8S)-5-[(3S)-3-Fluoropyrrolidin-1-yl]-2-(3-methylquinoxalin-2-yl)-N-(oxan-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine ()
- Core : Pyrazolo[1,5-a]pyrimidine (vs. pyrazine in target).
- Substituents : Oxan-4-yl (shared with target) and fluoropyrrolidine.
- The fluorine atom on pyrrolidine may increase bioavailability but introduce metabolic liabilities .
1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride ()
- Core : Pyrazolo[1,5-a]pyrazine (identical).
- Substituents : Azetidine (4-membered ring) vs. pyrrolidine (5-membered).
- Key Differences : Azetidine’s strain may reduce binding affinity but improve membrane permeability. The dihydrochloride salt enhances aqueous solubility compared to the target’s oxan-4-yl group .
1-(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine ()
- Core : Pyrazolo[1,5-a]pyrazine (identical).
- Substituents : Phenyl group at position 2 (vs. methyl in target) and unsubstituted pyrrolidine.
- The absence of oxan-4-yl may shorten half-life .
Physicochemical Comparison
Biological Activity
N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound features a pyrazolo[1,5-a]pyrazine moiety , which is known for its diverse biological activities. The presence of a pyrrolidine ring and an oxane group enhances its pharmacological potential. The molecular formula is with a molecular weight of 301.39 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C16H23N5O |
| Molecular Weight | 301.39 g/mol |
| CAS Number | 2640843-66-7 |
Antimycobacterial Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrazine derivatives as inhibitors of mycobacterial ATP synthase, particularly in the treatment of Mycobacterium tuberculosis (M.tb) . For instance, related compounds have demonstrated significant in vitro growth inhibition of M.tb . The structure-activity relationship studies indicate that modifications to the pyrazole framework can enhance activity against M.tb, suggesting that this compound may exhibit similar properties.
The proposed mechanism of action for compounds like this compound involves binding to specific enzymes or receptors that modulate cellular pathways. Ongoing research aims to elucidate these interactions more clearly.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Inhibition of Mycobacterial Growth : A study on pyrazolo[1,5-a]pyrimidines revealed their effectiveness as inhibitors against M.tb ATP synthase. The most potent analogues displayed promising MIC values in both in vitro and in vivo models .
- Anticancer Potential : Research on structurally similar compounds has shown significant antiproliferative effects against various cancer cell lines. These findings suggest that further exploration of this compound could yield valuable insights into its anticancer properties .
Q & A
Q. Basic
- 1H/13C NMR : To confirm substituent positions and stereochemistry (e.g., δ 8.87 ppm for pyridine protons in related compounds) .
- IR spectroscopy : Identifying functional groups like amines (N-H stretches at ~3298 cm⁻¹) and carbonyls .
- HRMS (ESI) : Validating molecular weight (e.g., m/z 215 [M+H]+ in analogous syntheses) .
How do structural modifications at the pyrrolidine or oxane moieties influence the compound’s binding affinity to biological targets?
Q. Advanced
- Pyrrolidine modifications : Introducing fluorinated or chiral centers (e.g., (3S)-3-fluoropyrrolidine) enhances target selectivity, as seen in kinase inhibitors .
- Oxane (tetrahydropyran) adjustments : Bulky substituents may improve metabolic stability but reduce solubility .
Methodology :
What methodologies are employed to resolve contradictions in bioactivity data across studies involving pyrazolo[1,5-a]pyrazine derivatives?
Q. Advanced
- Orthogonal assays : Replicating results using alternative methods (e.g., fluorescence polarization vs. radiometric assays) .
- Dose-response analysis : Establishing consistent EC50/IC50 values across cell lines .
- Meta-analysis : Aggregating data from structural analogs to identify trends in potency or off-target effects .
How can computational modeling predict the pharmacokinetic properties of this compound?
Q. Advanced
- Molecular docking : Simulating binding to cytochrome P450 enzymes to predict metabolism .
- QSAR models : Corating logP values (e.g., ~2.5 for similar compounds) with bioavailability .
- MD simulations : Assessing stability of the oxane-pyrrolidine conformation in aqueous environments .
What are the critical considerations for selecting solvents and catalysts in the synthesis?
Q. Basic
- Solvents :
- Dichloromethane for amine couplings (high solubility, low boiling point) .
- Dry acetonitrile for moisture-sensitive alkylations .
- Catalysts :
- Copper(I) bromide for Ullmann-type couplings .
- Palladium for cross-coupling reactions (e.g., Suzuki-Miyaura) .
What strategies elucidate the compound’s mechanism of action in neurological pathways?
Q. Advanced
- Receptor binding assays : Testing affinity for serotonin/dopamine receptors using radiolabeled ligands .
- Knockout models : Comparing activity in wild-type vs. receptor-deficient cells .
- Electrophysiology : Measuring ion channel modulation in neuronal cultures .
How can researchers ensure purity post-synthesis?
Q. Basic
- Recrystallization : Using acetonitrile or ethanol to remove impurities .
- Chromatography : Normal-phase silica gel columns with gradients of ethyl acetate/hexane .
- HPLC : Purity >95% confirmed with C18 columns and UV detection at 254 nm .
What in vitro/in vivo models assess efficacy in neurological disorders?
Q. Advanced
- In vitro : Primary neuron cultures for neuroprotection assays under oxidative stress .
- In vivo :
- Rodent seizure models (e.g., pentylenetetrazole-induced) for epilepsy .
- Forced swim test (FST) for antidepressant activity .
How does stereochemistry impact pharmacological profile and metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
